n-Butyl-1-methyl-1,2,5,6-tetrahydronicotinate
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Overview
Description
n-Butyl-1-methyl-1,2,5,6-tetrahydronicotinate is a chemical compound that belongs to the class of tetrahydropyridines It is a derivative of nicotinic acid and is characterized by the presence of a butyl group and a methyl group attached to the tetrahydronicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-1-methyl-1,2,5,6-tetrahydronicotinate typically involves the reaction of nicotinic acid derivatives with butyl and methyl substituents. One common method involves the esterification of nicotinic acid with butanol and methylation using methyl iodide under basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and reaction of the starting materials, resulting in higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the isolation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
n-Butyl-1-methyl-1,2,5,6-tetrahydronicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-Butyl-1-methyl-1,2,5,6-tetrahydronicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of n-Butyl-1-methyl-1,2,5,6-tetrahydronicotinate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may interact with nicotinic acetylcholine receptors, affecting neurotransmission and cellular responses.
Comparison with Similar Compounds
Similar Compounds
n-Butyl-1-methyl-1,2,5,6-tetrahydropyridine: Similar structure but lacks the nicotinate moiety.
Methyl-1,2,5,6-tetrahydronicotinate: Similar structure but lacks the butyl group.
n-Butyl-1,2,5,6-tetrahydronicotinate: Similar structure but lacks the methyl group.
Uniqueness
n-Butyl-1-methyl-1,2,5,6-tetrahydronicotinate is unique due to the presence of both butyl and methyl groups, which may confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
5497-45-0 |
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Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
butyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10/h6H,3-5,7-9H2,1-2H3 |
InChI Key |
FPSVFGKQHLLPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CCCN(C1)C |
Origin of Product |
United States |
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